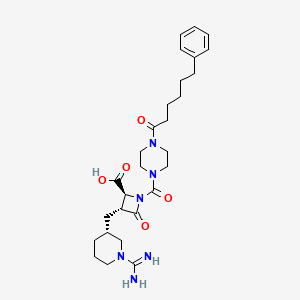
BMS-363131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-363131 is a small molecule drug that acts as a selective inhibitor of tryptase, a serine protease implicated in allergic and inflammatory diseases, including asthma . The compound was initially developed by Bristol Myers Squibb Co. and has shown high selectivity and potency in inhibiting human tryptase .
Preparation Methods
The synthesis of BMS-363131 involves the preparation of azetidinone derivatives. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the azetidinone ring
Chemical Reactions Analysis
BMS-363131 undergoes several types of chemical reactions, including:
Oxidation: The compound is stable under oxidative conditions, which is crucial for its stability in biological systems.
Reduction: This compound does not readily undergo reduction, maintaining its structural integrity.
Substitution: The compound can undergo substitution reactions, particularly at the azetidinone ring, to modify its pharmacological properties.
Common reagents used in these reactions include organic solvents, acids, and bases to facilitate the desired transformations. The major products formed from these reactions are typically derivatives of this compound with modified functional groups to enhance its selectivity and potency .
Scientific Research Applications
Chemistry: The compound serves as a model for developing other selective inhibitors of serine proteases.
Biology: BMS-363131 is used to study the role of tryptase in allergic and inflammatory responses.
Industry: This compound is used in the development of new therapeutic agents targeting serine proteases.
Mechanism of Action
BMS-363131 exerts its effects by selectively inhibiting tryptase, a serine protease involved in the degradation of extracellular matrix components and the activation of inflammatory pathways . The compound binds to the active site of tryptase, preventing its interaction with substrates and thereby reducing inflammation and allergic responses . The molecular targets and pathways involved include the inhibition of tryptase-mediated activation of mast cells and the subsequent release of inflammatory mediators .
Comparison with Similar Compounds
BMS-363131 is unique in its high selectivity and potency as a tryptase inhibitor. Similar compounds include:
BMS-363130: Another azetidinone derivative with similar inhibitory properties.
BMS-354326: A potent tryptase inhibitor with a different substituent at the C-3 position of the azetidinone ring.
Pirodomast: A thromboxane A2 synthase inhibitor with weak tryptase inhibitory activity.
This compound stands out due to its high selectivity for tryptase over other serine proteases, making it a valuable tool for studying tryptase-related pathways and developing new therapeutic agents .
Properties
CAS No. |
384829-65-6 |
|---|---|
Molecular Formula |
C28H40N6O5 |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
(2S,3R)-3-[[(3R)-1-carbamimidoylpiperidin-3-yl]methyl]-4-oxo-1-[4-(6-phenylhexanoyl)piperazine-1-carbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C28H40N6O5/c29-27(30)33-13-7-11-21(19-33)18-22-24(26(37)38)34(25(22)36)28(39)32-16-14-31(15-17-32)23(35)12-6-2-5-10-20-8-3-1-4-9-20/h1,3-4,8-9,21-22,24H,2,5-7,10-19H2,(H3,29,30)(H,37,38)/t21-,22-,24+/m1/s1 |
InChI Key |
FHCQLMSOTXBNCN-AKFKNWHVSA-N |
SMILES |
C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=N)N)C[C@@H]2[C@H](N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CC2C(N(C2=O)C(=O)N3CCN(CC3)C(=O)CCCCCC4=CC=CC=C4)C(=O)O |
Appearance |
Solid powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-363131; BMS 363131; BMS363131. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



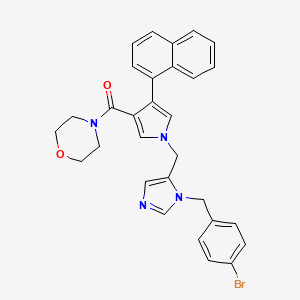
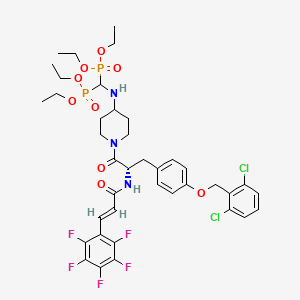
![4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride](/img/structure/B1667129.png)
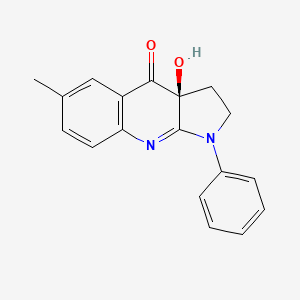

![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)
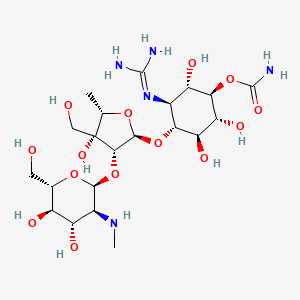
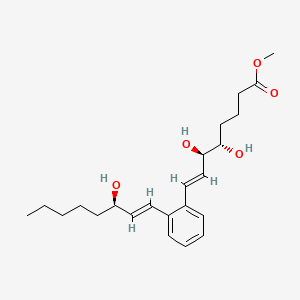
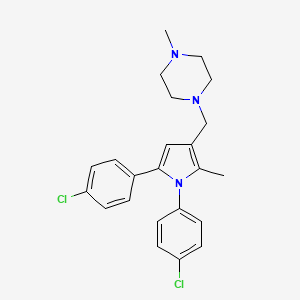
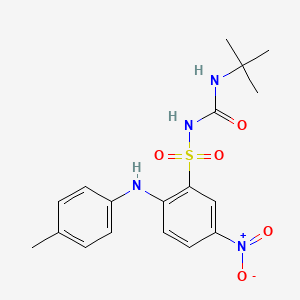
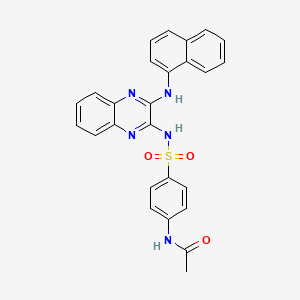
![2,4,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667145.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
